5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide
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Overview
Description
5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple system atrophy . This compound is also referred to as PBT434 in some scientific literature .
Preparation Methods
The synthesis of 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one involves several steps. One common method starts with the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline . This intermediate is then subjected to further reactions to introduce the ethylaminomethyl and methyl groups, resulting in the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in treating neurological disorders by modulating iron levels in the brain.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one involves its ability to chelate iron. By binding to iron, the compound can modulate iron levels in cells, particularly in the brain . This action helps protect neurons from iron-induced oxidative damage, which is a common feature in neurodegenerative diseases . The compound also influences the expression of proteins involved in iron metabolism, such as transferrin receptor and ceruloplasmin .
Comparison with Similar Compounds
5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one is unique compared to other similar compounds due to its specific chemical structure and iron-chelating properties. Similar compounds include:
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-2-methyl-8-quinolinol: Used in various chemical syntheses and industrial applications.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C12H14BrCl2N3O2 |
---|---|
Molecular Weight |
383.07 g/mol |
IUPAC Name |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;/h4,15,18H,3,5H2,1-2H3;1H |
InChI Key |
WNTSHYWJAPIRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.Br |
Origin of Product |
United States |
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